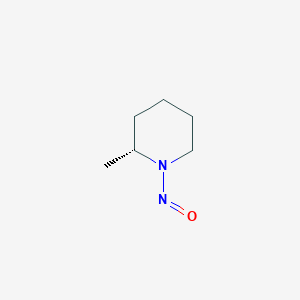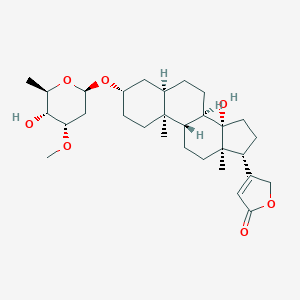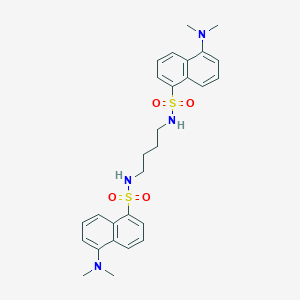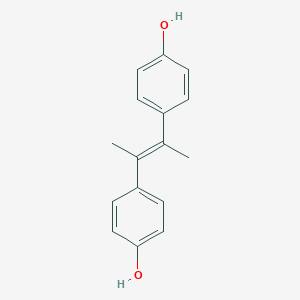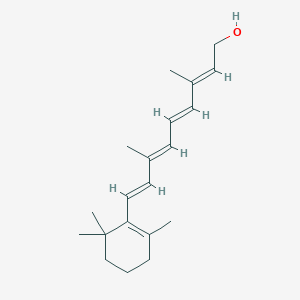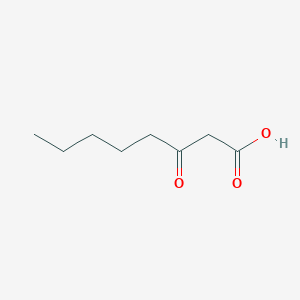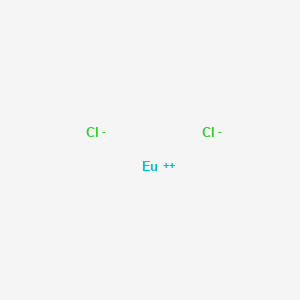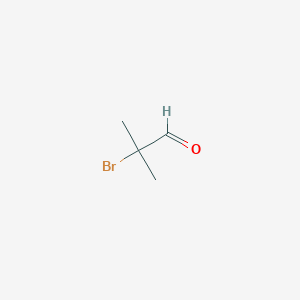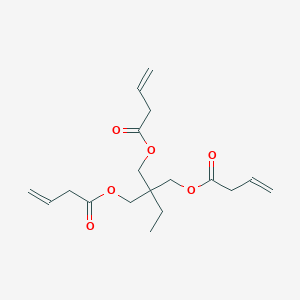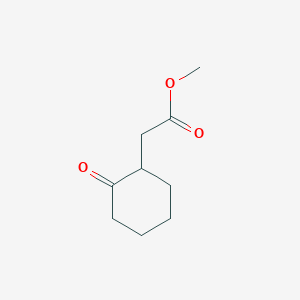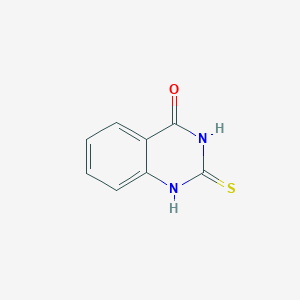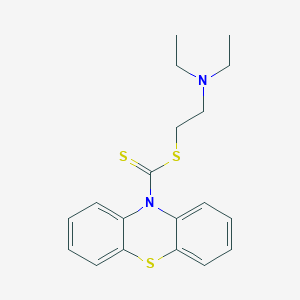![molecular formula C22H21N3O2S B082790 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- CAS No. 13033-91-5](/img/structure/B82790.png)
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- is not fully understood. However, it is believed to act by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It is also thought to induce apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- can affect various biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to their growth inhibition. It has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- in lab experiments is its broad-spectrum activity against various bacteria, fungi, and cancer cells. However, its use is limited by its solubility in water, which can make it difficult to administer in vivo. It also has potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Orientations Futures
There are several future directions for the study of 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-. One potential direction is the development of new derivatives of this compound with improved solubility and lower toxicity. Another direction is the investigation of its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Further studies are also needed to fully understand its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- involves the reaction of 3-ethyl-2(3H)-benzoxazolone with ethylisothiocyanate and phenylhydrazine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, which is subsequently cyclized to form the final product.
Propriétés
Numéro CAS |
13033-91-5 |
|---|---|
Nom du produit |
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- |
Formule moléculaire |
C22H21N3O2S |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
3-ethyl-5-[2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H21N3O2S/c1-3-23-17-12-8-9-13-19(17)27-20(23)15-14-18-21(26)24(4-2)22(28)25(18)16-10-6-5-7-11-16/h5-15H,3-4H2,1-2H3 |
Clé InChI |
JAFSZVFUWRLSPS-UHFFFAOYSA-N |
SMILES isomérique |
CCN\1C2=CC=CC=C2O/C1=C\C=C\3/C(=O)N(C(=S)N3C4=CC=CC=C4)CC |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)N3C4=CC=CC=C4)CC |
SMILES canonique |
CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)N3C4=CC=CC=C4)CC |
Autres numéros CAS |
13033-91-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



